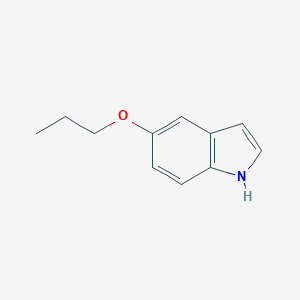

5-propoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h3-6,8,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJYYIGOESXISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Propoxy 1h Indole and Its Derivatives

Strategic Approaches for Indole (B1671886) Ring Formation

The formation of the indole ring can be achieved through a variety of synthetic strategies, each with its own advantages and limitations. The selection of a particular method often depends on the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups. For the synthesis of 5-propoxy-1H-indole, methods that allow for the introduction of an oxygenated substituent at the 5-position are of particular interest.

Fischer Indole Synthesis and its Adaptations for 5-Substitution

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods for preparing indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com The versatility of this method allows for the synthesis of a wide range of substituted indoles. thermofisher.com

For the synthesis of this compound, the starting material would be (4-propoxyphenyl)hydrazine. This hydrazine (B178648) is then reacted with a suitable aldehyde or ketone under acidic conditions to form the corresponding phenylhydrazone, which subsequently cyclizes to the indole. The choice of the carbonyl component determines the substitution at the 2- and 3-positions of the indole ring.

Key Features of the Fischer Indole Synthesis:

Can be performed as a one-pot synthesis without isolation of the intermediate arylhydrazone. thermofisher.com

The use of unsymmetrical ketones can lead to a mixture of regioisomeric indoles. thermofisher.combyjus.com

A variety of acids, including Brønsted and Lewis acids, can be used as catalysts. wikipedia.org

A modified approach, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

Nenitzescu Indole Synthesis for 5-Oxygenated Indoles

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, provides a direct route to 5-hydroxyindole (B134679) derivatives. wikipedia.org This method involves the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgresearchgate.net The resulting 5-hydroxyindoles can then be alkylated to provide 5-alkoxyindoles, such as this compound. For instance, the synthesis of ethyl 2-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-indole-3-carboxylate has been achieved by treating the corresponding 5-hydroxyindole with 1-bromo-3-chloropropane. researchgate.net

The reaction mechanism consists of a Michael addition, followed by a nucleophilic attack from the enamine pi bond and subsequent elimination. wikipedia.org The reaction conditions can be optimized, with polar solvents generally favoring the synthesis. wikipedia.org Lewis acids can also be employed to catalyze the reaction and improve yields, particularly for more complex substrates. tarjomefa.com

| Starting Materials | Product | Key Features |

| Benzoquinone and β-aminocrotonic esters | 5-Hydroxyindole derivatives | Direct route to 5-oxygenated indoles. wikipedia.orgpcbiochemres.com |

| Substituted benzoquinones and various enamines | Varied 5-hydroxyindole derivatives | Allows for diverse substitution patterns. wikipedia.org |

Bartoli Indole Synthesis and Regioselective Considerations for 5-Propoxy Analogs

The Bartoli indole synthesis is a versatile method for preparing 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgnih.gov A key feature of this reaction is the requirement of a substituent at the ortho position to the nitro group, which facilitates the key thieme-connect.comthieme-connect.com-sigmatropic rearrangement. wikipedia.org

To synthesize a this compound using this methodology, a starting material such as 1-methoxy-2-nitro-4-propoxybenzene would be required. The reaction with a vinyl Grignard reagent would lead to the formation of the indole ring. The Bartoli synthesis is particularly advantageous for creating indoles with substitution on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org A modification by Dobbs expanded the scope by using an ortho-bromine as a directing group, which is later removed. wikipedia.org

| Starting Materials | Reagents | Product |

| Ortho-substituted nitroarenes | Vinyl Grignard reagent | 7-Substituted indoles |

| Ortho-substituted nitrosoarenes | Vinyl Grignard reagent | 7-Substituted indoles |

Reissert Indole Synthesis Pathways for Functionalized Indoles

The Reissert indole synthesis involves the reaction of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then reductively cyclized to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.org

For the synthesis of a 5-propoxy-substituted indole, the starting material would be 4-propoxy-2-nitrotoluene. The condensation with diethyl oxalate, followed by reductive cyclization using reagents like zinc in acetic acid, would produce this compound-2-carboxylic acid. wikipedia.org This method is valuable for introducing a carboxylic acid group at the 2-position, which can be a handle for further functionalization. Modern variations of this synthesis have employed continuous-flow hydrogenation for the reductive cyclization step, offering an efficient and scalable approach. researchgate.net

Leimgruber-Batcho Indole Synthesis for ortho-Nitrotoluene Precursors

The Leimgruber-Batcho indole synthesis is a highly efficient, two-step process that begins with the condensation of an ortho-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.orgclockss.org This enamine is then reductively cyclized to the indole. wikipedia.orgyoutube.com

This method is a popular alternative to the Fischer synthesis due to the ready availability of substituted ortho-nitrotoluenes and the high yields and mild reaction conditions. wikipedia.org To produce this compound, one would start with 4-propoxy-2-nitrotoluene. The subsequent reduction of the nitro group can be achieved using various reagents, including Raney nickel and hydrazine, or palladium on carbon with hydrogen. wikipedia.org This synthesis directly yields indoles that are unsubstituted at the 2- and 3-positions. clockss.org

| Step | Description |

| 1 | Formation of an enamine from an ortho-nitrotoluene and a formamide acetal. wikipedia.org |

| 2 | Reductive cyclization of the enamine to the indole. wikipedia.org |

Madelung Indole Synthesis and Modern Variants

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org The classical conditions are quite harsh, often requiring temperatures between 200-400 °C, which limits its application to the synthesis of simple, robust indoles. wikipedia.orgbhu.ac.in

To synthesize this compound via the Madelung route, N-acetyl-4-propoxytoluidine would be the precursor. However, the high temperatures could be detrimental to the propoxy group. Modern variants of the Madelung synthesis have been developed to proceed under milder conditions. bhu.ac.in For example, the use of alkyllithiums as bases allows the reaction to be performed at lower temperatures. bhu.ac.in Another significant advancement is the Smith-modified Madelung synthesis, which utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines. wikipedia.org These milder methods expand the scope of the Madelung synthesis to include more functionalized indoles.

Sugasawa Indole Synthesis for 2-Unsubstituted Indoles

The Sugasawa indole synthesis is a valuable method for preparing 2-unsubstituted indoles. pharmaguideline.comrsc.org This reaction is a type of Friedel-Crafts acylation and offers a distinct advantage as it utilizes unprotected anilines. diva-portal.orgchem-station.com The classical Friedel-Crafts acylation of anilines is often challenging because the basic amino group coordinates with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution. The Sugasawa reaction cleverly circumvents this issue by employing a dual Lewis acid system, typically a combination of boron trichloride (B1173362) (BCl₃) and aluminum trichloride (AlCl₃). chem-station.com In some cases, gallium trichloride (GaCl₃) can be used in place of AlCl₃ to facilitate the reaction under milder conditions. chem-station.com

The general procedure involves the ortho-chloroacetylation of an aniline (B41778) with chloroacetonitrile (B46850) in the presence of the Lewis acid catalysts. researchgate.netresearchgate.net This step forms a 2-amino-α-chloroacetophenone intermediate. researchgate.netresearchgate.net Subsequent reductive cyclization of this intermediate, often achieved with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as dioxane, yields the desired 2-unsubstituted indole. pharmaguideline.comresearchgate.net It is important to note that this method may not be suitable for anilines bearing strong electron-withdrawing substituents. pharmaguideline.com

Table 1: Key Steps in the Sugasawa Indole Synthesis

| Step | Description | Reagents |

| 1 | ortho-Chloroacetylation | Aniline, Chloroacetonitrile, BCl₃, AlCl₃ |

| 2 | Reductive Cyclization | 2-amino-α-chloroacetophenone, NaBH₄, Dioxane |

Introduction of the Propoxy Moiety at the 5-Position

A common and crucial starting material for the synthesis of this compound is 5-hydroxy-1H-indole. The introduction of the propoxy group at the 5-position is typically achieved through etherification reactions.

Etherification Reactions and Alkylation Strategies

The Williamson ether synthesis is a widely employed and effective method for this transformation. This reaction involves the deprotonation of the hydroxyl group of 5-hydroxyindole to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a propyl halide such as 1-bromopropane (B46711) or 1-iodopropane.

The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group. Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K₂CO₃). mdpi.comresearchgate.net The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being frequently used.

For instance, 5-hydroxyindole can be reacted with 1-bromopropane in the presence of potassium carbonate in a suitable solvent to yield this compound. researchgate.net The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

Table 2: Reagents for Williamson Ether Synthesis of this compound

| Starting Material | Alkylating Agent | Base | Solvent |

| 5-Hydroxy-1H-indole | 1-Bromopropane | K₂CO₃ | Ethanol |

| 5-Hydroxy-1H-indole | Propyl iodide | NaH | DMF |

Functional Group Interconversion for Propoxy Installation

Functional group interconversion provides an alternative strategy for introducing the propoxy group. docsity.com This approach involves modifying an existing functional group on the indole ring into a propoxy group. While direct etherification of 5-hydroxyindole is more common, other functional groups could theoretically be converted. For example, a methoxy (B1213986) group at the 5-position could potentially be demethylated to the hydroxyl group, followed by propylation as described above. sinica.edu.tw Another more complex route could involve the conversion of a nitro group at the 5-position to an amino group, followed by diazotization and subsequent reaction to install a hydroxyl group, which can then be etherified. However, these multi-step sequences are generally less efficient than direct alkylation of the readily available 5-hydroxyindole.

Synthesis of Specific this compound Derivatives for Research Applications

This compound serves as a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and other research areas.

Synthesis of 5-Propoxytryptamine (B3051796) and Related Ethanamine Side Chains

5-Propoxytryptamine is a tryptamine (B22526) derivative that can be synthesized from this compound. A common method to introduce the ethanamine side chain at the 3-position of the indole ring is the Speeter-Anthony synthesis. This involves reacting this compound with oxalyl chloride to form the 3-indolylglyoxylyl chloride. This intermediate is then reacted with dimethylamine (B145610) to yield the corresponding N,N-dimethylglyoxylamide. Subsequent reduction of the amide and the ketone functionalities, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords N,N-dimethyl-5-propoxytryptamine.

An alternative approach for synthesizing tryptamines involves the reaction of the indole with a suitable electrophile. For example, 3-(2-iodoethyl)-5-methoxyindole has been used as a precursor for the synthesis of 5-methoxytryptamine (B125070) through reaction with an amine followed by debenzylation. chemicalbook.com A similar strategy could be adapted for the synthesis of 5-propoxytryptamine.

Table 3: Synthetic Route to N,N-Dimethyl-5-propoxytryptamine

| Step | Reaction | Reagents |

| 1 | Acylation | This compound, Oxalyl chloride |

| 2 | Amidation | 3-Indolylglyoxylyl chloride, Dimethylamine |

| 3 | Reduction | N,N-Dimethylglyoxylamide, LiAlH₄ |

Preparation of this compound-3-carbaldehyde Derivatives

The introduction of a formyl group at the 3-position of the indole ring is a common and useful transformation. The Vilsmeier-Haack reaction is the most convenient method for this purpose. This reaction involves treating this compound with a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). google.com

The reaction proceeds by electrophilic substitution at the electron-rich 3-position of the indole. The initial product is an iminium salt, which is then hydrolyzed during the work-up to yield the desired this compound-3-carbaldehyde. google.com This aldehyde is a valuable intermediate that can be further modified to create a wide range of derivatives. For example, it can undergo condensation reactions with various active methylene (B1212753) compounds to form chalcone-like structures or other complex heterocyclic systems. rsc.orgmdpi.com

Table 4: Vilsmeier-Haack Formylation of this compound

| Starting Material | Reagents | Product |

| This compound | POCl₃, DMF | This compound-3-carbaldehyde |

Synthetic Routes to Spirocyclopropane-Containing 5-Propoxyindoles

The synthesis of spirocyclopropane-containing 5-propoxyindoles involves multi-step sequences that construct the complex spirocyclic system fused to the indole core. A representative approach begins with the appropriate 5-propoxy-substituted indole. The indole nitrogen is first protected, a common strategy to prevent side reactions in subsequent steps. For instance, protection with a triisopropylsilyl (TIS) group can be achieved using triisopropylsilyl chloride in the presence of a strong base like sodium hydride.

The subsequent key step is a palladium-catalyzed cross-coupling reaction to introduce a piperazine (B1678402) moiety, which serves as a precursor to the spirocyclic system. This is often followed by a series of reactions including N-alkylation, oxidation, and intramolecular cyclization to form the desired spirocyclopropane ring. The final deprotection of the indole nitrogen yields the target spirocyclopropane-containing 5-propoxyindole.

A detailed synthetic scheme might involve the following transformations:

N-Protection: Reaction of this compound with triisopropylsilyl chloride and sodium hydride.

Palladium-Catalyzed Buchwald-Hartwig Amination: Coupling of the N-protected 5-bromoindole (B119039) with a suitable piperazine derivative.

Functional Group Manipulations: A sequence of reactions to build the spirocyclic framework, which could include reductive amination, Swern oxidation, and intramolecular cyclization. nih.gov

Deprotection: Removal of the TIS group to afford the final product.

Synthesis of Carboxylate and Carboxamide Derivatives of this compound

The synthesis of carboxylate and carboxamide derivatives of this compound is often achieved through functionalization of a pre-formed indole ring. These derivatives are of significant interest due to their potential as therapeutic agents.

Carboxylate Derivatives: The synthesis of this compound-2-carboxylate esters can be accomplished via several classic indole syntheses, such as the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a 4-propoxyphenylhydrazine with an α-ketoester, like ethyl pyruvate, to yield the corresponding ethyl this compound-2-carboxylate.

Carboxamide Derivatives: Carboxamide derivatives are typically synthesized from the corresponding carboxylic acids. The this compound-2-carboxylic acid can be obtained by the hydrolysis of the corresponding ester. This acid is then coupled with a desired amine using a coupling agent such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (B109758) (DCM). nih.gov This method allows for the introduction of a wide variety of substituents on the amide nitrogen, facilitating the exploration of structure-activity relationships. nih.govmdpi.com

| Starting Material | Reagents and Conditions | Product | Reference |

| Ethyl this compound-2-carboxylate | 1. NaOH, EtOH/H₂O, reflux; 2. HCl | This compound-2-carboxylic acid | nih.gov |

| This compound-2-carboxylic acid | Amine, BOP, DIPEA, DCM | This compound-2-carboxamide derivative | nih.govmdpi.com |

Methodologies for Indolyl-Pyridinyl-Propenone Derivatives with 5-Propoxy Substitution

Indolyl-pyridinyl-propenone derivatives with a 5-propoxy substitution have been investigated for their unique biological activities. The synthesis of these compounds generally involves a Claisen-Schmidt condensation reaction between a this compound-3-carbaldehyde and a substituted acetylpyridine.

The key intermediate, this compound-3-carbaldehyde, can be prepared from this compound using the Vilsmeier-Haack reaction. This reaction employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the formyl group at the C3 position of the indole ring.

The subsequent condensation with a pyridine (B92270) derivative, such as 4-acetylpyridine, is typically carried out in the presence of a base like piperidine (B6355638) in a protic solvent like methanol (B129727) under reflux conditions. nih.govacs.org This reaction yields the target (E)-3-(5-propoxy-2-methyl-1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one. The presence of a methyl group at the 2-position of the indole is common in this class of compounds and is introduced early in the synthesis, often starting from a 2-methyl-5-propoxy-1H-indole precursor. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| This compound-3-carbaldehyde | 4-Acetylpyridine | Piperidine, MeOH, reflux | (E)-3-(5-Propoxy-1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one | nih.govacs.org |

| 5-Propoxy-2-methyl-1H-indole-3-carbaldehyde | 4-Acetylpyridine | Piperidine, MeOH, reflux | (E)-3-(5-Propoxy-2-methyl-1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one | nih.gov |

Synthesis of 5-(Propoxy)-Substituted Indole Analogues via Propyl Linkers

The synthesis of 5-(propoxy)-substituted indole analogues where the propoxy group is part of a longer linker attached to another moiety often involves nucleophilic substitution reactions. A common strategy is to start with a 5-hydroxyindole derivative, which can be alkylated with a suitable propyl halide carrying a terminal functional group or a protecting group.

For instance, 5-hydroxy-1H-indole can be reacted with 1,3-dibromopropane (B121459) in the presence of a base to yield 5-(3-bromopropoxy)-1H-indole. This intermediate can then be further reacted with various nucleophiles to introduce different functionalities at the end of the propyl linker. d-nb.info

Alternatively, a fragment coupling approach can be used where a molecule containing a propyl linker is attached to the indole core. For example, a piperazine derivative can be N-alkylated with a propyl halide, and this functionalized piperazine can then be coupled to a 5-bromo-1H-indole derivative via a palladium-catalyzed reaction. nih.gov

Another approach involves the synthesis of indole-3-propyl derivatives. The nucleophilic substitution reaction of 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-ylhydrosulfide with different alkyl or aralkyl halides leads to the formation of S-substituted derivatives. nih.gov

| Indole Precursor | Linker Source/Reagent | Key Reaction | Product Type | Reference |

| 5-Hydroxy-1H-indole | 1,3-Dibromopropane | Williamson ether synthesis | 5-(3-Bromopropoxy)-1H-indole | d-nb.info |

| 5-Bromo-1H-indole | N-(Propyl-functionalized)piperazine | Buchwald-Hartwig amination | 5-(Piperazin-1-yl)-1H-indole with propyl-linked substituent | nih.gov |

| 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-ylhydrosulfide | Alkyl/Aralkyl halides | Nucleophilic substitution | S-substituted 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole derivatives | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 5 Propoxy 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The pyrrole (B145914) moiety is more reactive than the benzene (B151609) ring. bhu.ac.in Electrophilic substitution is the most characteristic reaction of indole and its derivatives. bhu.ac.in

The preferred site for electrophilic attack on the indole ring is the C-3 position. This preference is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation (arenium ion) formed during the reaction without disrupting the aromaticity of the benzene ring. bhu.ac.in Attack at the C-2 position leads to an intermediate where the positive charge cannot be delocalized onto the nitrogen without involving the benzene ring's electrons, which is less favorable. bhu.ac.in

The 5-propoxy group is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs. This group further activates the indole nucleus towards electrophilic substitution. By donating electron density to the benzene ring, the 5-propoxy group particularly increases the electron density at the ortho (C-4) and para (C-6) positions. However, the inherent high reactivity of the C-3 position of the pyrrole ring generally dominates, leading to substitution primarily at this site.

If the C-3 position is already substituted, electrophilic attack can occur at the C-2 position. bhu.ac.in In strongly acidic conditions, where the C-3 position might be protonated, electrophilic substitution can be directed to the benzene ring, favoring the C-6 position (para to the propoxy group) or the C-4 position (ortho to the propoxy group). bhu.ac.inorgsyn.org Substitution at the N-1 position typically occurs under basic conditions where the N-H proton is removed to form a nucleophilic indolide anion.

Nitration: The nitration of indoles is often carried out under non-acidic conditions to avoid polymerization, which can be initiated by the protonation of the indole ring. bhu.ac.in Reagents like benzoyl nitrate (B79036) or ethyl nitrate are commonly used. For 5-alkoxyindoles, nitration can occur at various positions depending on the reaction conditions. For instance, nitration of some 5-substituted 2,1,3-benzoselenadiazoles, which can be precursors to indoles, shows substitution at the 4- and 6-positions. researchgate.net In the case of 5-propoxy-1H-indole, nitration is expected to favor the C-3 position under mild conditions. Under strongly acidic conditions, nitration of 2-methylindole (B41428) yields the 5-nitro derivative, suggesting that with the pyrrole ring deactivated by protonation, substitution occurs on the benzene ring. bhu.ac.in

Acylation: Friedel-Crafts acylation of indoles can occur at either the N-1 or C-3 position. vulcanchem.comsaskoer.ca Acylation at N-1 is often favored under basic conditions or with less reactive acylating agents, while C-3 acylation is promoted by Lewis acid catalysts. bhu.ac.in The Vilsmeier-Haack reaction, which uses a phosphorus oxychloride and a formamide (B127407) (like DMF), is a classic method for the formylation of indoles at the C-3 position. acs.orgwikipedia.org For this compound, the Vilsmeier-Haack reaction is expected to yield this compound-3-carbaldehyde.

Alkylation: The alkylation of indoles can also occur at the N-1 or C-3 position. N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net C-3 alkylation can be achieved under different conditions, sometimes competing with N-alkylation. stanford.edu For instance, the synthesis of this compound itself can be achieved by the N-alkylation of 5-hydroxyindole (B134679), followed by O-alkylation. More commonly, it is prepared by the alkylation of the hydroxyl group of 5-hydroxyindole. frontiersin.org

| Reaction | Reagent and Conditions | Major Product(s) | Reference(s) |

| Nitration | Benzoyl nitrate | 3-Nitro-5-propoxy-1H-indole (Predicted) | bhu.ac.in |

| Acylation (Vilsmeier-Haack) | POCl₃, DMF | This compound-3-carbaldehyde (Predicted) | acs.orgwikipedia.org |

| N-Alkylation | Alkyl halide, NaH, DMF | 1-Alkyl-5-propoxy-1H-indole | researchgate.net |

| C3-Alkylation (from 5-hydroxyindole) | 1-Iodopropane, NaH, DMF | This compound | frontiersin.org |

Regioselectivity of Substitution (C-2, C-3, N-1) influenced by 5-Propoxy Group

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

Indoles readily react with aldehydes and ketones, typically in the presence of an acid catalyst, to undergo electrophilic substitution at the C-3 position. The reaction with one equivalent of a carbonyl compound can lead to the formation of an indol-3-ylcarbinol. frontiersin.org However, this intermediate is often reactive and can further react with a second molecule of indole to form a bis(indolyl)methane derivative.

The reaction of this compound with various aldehydes is expected to proceed smoothly to afford the corresponding bis(5-propoxy-1H-indol-3-yl)methanes. Studies on similar 5-alkoxyindoles, such as 5-methoxyindole (B15748), have shown efficient condensation with a range of benzaldehydes. chapman.edu

| Carbonyl Compound | Catalyst/Conditions | Product | Reference(s) |

| Aromatic Aldehydes | Yb(OTf)₃-SiO₂ | 3-((Aryl)(N-methylanilino)methyl)-5-propoxy-1H-indole (by analogy) | chapman.edu |

| Formaldehyde (B43269) | Acid catalyst | Bis(5-propoxy-1H-indol-3-yl)methane (Predicted) | frontiersin.org |

Mannich Reactions for Aminomethylation

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, indole), formaldehyde, and a primary or secondary amine. saskoer.cawikipedia.orgrsc.org This reaction provides a straightforward route to aminomethylated indoles, commonly known as gramines. For unsubstituted indole, the reaction with formaldehyde and dimethylamine (B145610) yields 3-(dimethylaminomethyl)-1H-indole (gramine). nih.govresearchgate.net

The this compound is expected to undergo the Mannich reaction regioselectively at the C-3 position to yield the corresponding 5-propoxy-gramine derivatives. These derivatives are valuable synthetic intermediates. bhu.ac.in

| Amine | Reagents and Conditions | Product | Reference(s) |

| Dimethylamine | HCHO, CH₃COOH | 3-((Dimethylamino)methyl)-5-propoxy-1H-indole | nih.govresearchgate.netresearchgate.net |

| Piperidine (B6355638) | HCHO, CH₃COOH | 5-Propoxy-3-(piperidin-1-ylmethyl)-1H-indole (Predicted) | stanford.edu |

Reactions with Michael Acceptors

Indoles can act as nucleophiles in Michael additions, reacting with α,β-unsaturated carbonyl compounds and other Michael acceptors. wikipedia.orgmasterorganicchemistry.com This conjugate addition typically occurs at the C-3 position of the indole nucleus, leading to the formation of a new carbon-carbon bond. The reaction is often catalyzed by Brønsted or Lewis acids. mdpi.com

For this compound, the Michael addition is anticipated to proceed at the C-3 position. A study on the reaction of 5-methoxyindole with chalcones (α,β-unsaturated ketones) in the presence of a Brønsted acid ionic liquid catalyst demonstrated the formation of the corresponding 3-substituted indolyl ketones in excellent yields. mdpi.com A similar reactivity pattern is expected for this compound.

| Michael Acceptor | Catalyst/Conditions | Product | Reference(s) |

| α,β-Unsaturated Ketone (e.g., Chalcone) | Brønsted acid ionic liquid | 3-(1,3-Diphenyl-3-oxopropyl)-5-propoxy-1H-indole (by analogy) | mdpi.com |

| α,β-Unsaturated Nitrile (e.g., Acrylonitrile) | Acid catalyst | 3-(5-Propoxy-1H-indol-3-yl)propanenitrile (Predicted) | bhu.ac.in |

Nucleophilic Reactivity and Deprotonation at N-1

The proton on the nitrogen atom (N-1) of the indole ring is acidic, with a pKa value in the range of 16-17 in DMSO. This allows for deprotonation by a sufficiently strong base, such as sodium hydride (NaH), sodium amide (NaNH₂), or organolithium reagents, to form an indolide anion. bhu.ac.inrsc.org This anion is a potent nucleophile and can participate in various substitution reactions.

The 5-propoxy group, being electron-donating, is expected to have a minor effect on the acidity of the N-H proton compared to unsubstituted indole. The synthesis of this compound from 5-hydroxyindole involves the deprotonation of the hydroxyl group, which is more acidic than the N-H proton, followed by alkylation. frontiersin.org However, for reactions at the nitrogen, deprotonation with a strong base is the key step. The resulting N-anion of this compound can then be reacted with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at the N-1 position. researchgate.net

| Reaction | Reagent and Conditions | Product | Reference(s) |

| Deprotonation | NaH, DMF/THF | 5-Propoxy-1H-indol-1-ide sodium salt | bhu.ac.inresearchgate.net |

| N-Alkylation | 1. NaH, DMF/THF; 2. Alkyl halide | 1-Alkyl-5-propoxy-1H-indole | researchgate.netstanford.edu |

| N-Acylation | 1. NaH, DMF/THF; 2. Acyl chloride | 1-Acyl-5-propoxy-1H-indole (Predicted) | bhu.ac.in |

Cyclization Reactions and Ring Annulation Strategies

The this compound scaffold is a valuable building block for the synthesis of more complex heterocyclic systems, particularly those with pharmaceutical relevance like β-carbolines. The electron-donating nature of the propoxy group at the C5-position influences the reactivity of the indole ring, generally enhancing its nucleophilicity and facilitating electrophilic substitution reactions, which are often key steps in cyclization processes. Several classical and modern cyclization strategies applicable to indoles can be employed for the elaboration of the this compound core.

Pictet-Spengler Reaction: This reaction is a cornerstone for the synthesis of tetrahydro-β-carbolines (THBCs) and subsequently β-carbolines. wikipedia.orgljmu.ac.ukmdpi.com It involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. wikipedia.org For this compound, the corresponding tryptamine (3-(2-aminoethyl)-5-propoxy-1H-indole) would serve as the precursor. The reaction proceeds through the formation of an iminium ion, which then attacks the electron-rich C4 position of the indole nucleus. wikipedia.org The presence of the 5-propoxy group activates the benzene ring, facilitating this cyclization. A facile synthesis of 1-substituted β-carboline derivatives has been described using the Pictet-Spengler condensation of the structurally similar 5-hydroxy-L-tryptophan with various phenylglyoxals. utm.my This suggests that 5-propoxytryptamine (B3051796) would be a viable substrate for similar transformations. utm.mygoogle.com

Fischer Indole Synthesis: While the Fischer indole synthesis is a primary method for forming the indole ring itself, variations of this reaction can be used to create fused polycyclic structures. bhu.ac.inbyjus.com It involves the acid-catalyzed cyclization of an arylhydrazone. byjus.com By selecting appropriate polyfunctional ketones or aldehydes, complex ring systems annulated to the indole core can be constructed. The rate of reaction is enhanced by electron-donating groups on the benzene ring, a role fulfilled by the 5-propoxy substituent. openmedicinalchemistryjournal.com

Other Annulation Strategies: A variety of other methods can be adapted for ring annulation on the this compound template.

Palladium-catalyzed reactions: Palladium catalysis is a powerful tool for constructing C-C and C-N bonds. Palladium-catalyzed intramolecular Heck coupling, for instance, can be used to synthesize benzo-β-carbolines. ljmu.ac.uk

Radical Cyclization: 1,5-Radical translocation and 5-endo-trig cyclization of a C2-brominated indole carboxamide is a known method to generate a pyrrolo[3,4-b]indol-1(2H)one, a precursor to the pyrrolo[3,4-b]indole (B14762832) ring system. arkat-usa.org

Cascade Reactions: Cascade or domino reactions offer efficient routes to complex molecules in a single pot. An example is the reaction of (1H-indol-2-yl)methanols with vinyl sulfonium (B1226848) salts, which proceeds via an addition-cyclization cascade to yield oxazino[4,3-a]indoles. rsc.org Another approach involves a [3+2] cyclization strategy using imines and activated phenylacetate (B1230308) derivatives to form 1,2,5-trisubstituted indoles, where the initial indoline (B122111) adduct undergoes spontaneous air oxidation. mdpi.com

The table below summarizes key cyclization strategies applicable to this compound derivatives.

| Reaction Name | Precursor(s) | Key Reagents/Conditions | Product Type | Ref |

| Pictet-Spengler Reaction | 5-Propoxytryptamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, H₂SO₄), Heat | Tetrahydro-β-carboline | wikipedia.orgmdpi.com |

| Bischler-Napieralski Reaction | N-Acyl-5-propoxytryptamine | Dehydrating agent (e.g., P₂O₅, POCl₃), Heat | Dihydro-β-carboline | ljmu.ac.uk |

| Fischer Indole Synthesis (Annulation) | 5-Propoxyphenylhydrazine, Cyclic ketone | Acid catalyst (e.g., ZnCl₂, PPA) | Fused carbazole-type systems | bhu.ac.inbyjus.comopenmedicinalchemistryjournal.com |

| Nenitzescu Indole Synthesis | Substituted 1,4-benzoquinone, β-Enaminone | N/A (Condensation/Ring Closure) | 5-Hydroxyindole core (related) | bhu.ac.inmdpi.com |

| Bartoli Indole Synthesis | ortho-Substituted nitroarene, Vinyl Grignard reagent | Grignard reagent (3 equiv.) | 7-Substituted indole (for comparison) | bhu.ac.inwikipedia.org |

| Radical Cyclization | 2-Bromo-N-alkyl-5-propoxy-1H-indole-3-carboxamide | Tri-n-butyltin hydride, AIBN | Pyrrolo[3,4-b]indol-1(2H)one | arkat-usa.org |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including 5-propoxy-1H-indole and its analogues. researchgate.net Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments, a complete picture of the molecular framework can be assembled. researchgate.netibaraki.ac.jp

The ¹H NMR spectrum provides detailed information about the chemical environment of protons within a molecule. While specific spectral data for the parent this compound is not detailed in the provided research, analysis of its isomer, 5-isopropoxy-1H-indole, and other derivatives reveals characteristic signals. frontiersin.org

For instance, the ¹H NMR spectrum of 5-isopropoxy-1H-indole shows a characteristic singlet for the indole (B1671886) NH proton around δ 8.05 ppm. frontiersin.org The protons on the indole ring appear in the aromatic region, with signals observed at δ 7.28 (d), 7.18 (t), 7.14 (d), and 6.86 (dd) ppm. frontiersin.org The methine proton of the isopropoxy group appears as a multiplet at δ 4.52 ppm, while the methyl protons give a doublet at δ 1.36 ppm. frontiersin.org

In more complex derivatives, these signals shift based on the influence of additional functional groups. For example, in 3-(1-Ethyl-1H-indol-3-yl)-2-(this compound-3-carbonyl)acrylonitrile, the indole NH proton signal is shifted downfield to δ 12.02 ppm. rsc.org The presence of the N-ethyl group and the acrylonitrile (B1666552) moiety significantly alters the electronic environment and, consequently, the chemical shifts of the indole protons. rsc.org

Table 1: Selected ¹H NMR Spectral Data for this compound Derivatives

| Compound Name | Solvent | Key Chemical Shifts (δ ppm) and Multiplicities | Source |

| 5-Isopropoxy-1H-indole (Isomer of this compound) | CDCl₃ | 8.05 (s, 1H, NH), 7.28 (d, 1H, Ar-H), 7.18 (t, 1H, Ar-H), 7.14 (d, 1H, Ar-H), 6.86 (dd, 1H, Ar-H), 6.47 (m, 1H, Ar-H), 4.52 (m, 1H, OCH), 1.36 (d, 6H, CH₃) | frontiersin.org |

| 3-(1-Ethyl-1H-indol-3-yl)-2-(this compound-3-carbonyl)acrylonitrile (21j) | DMSO-d₆ | 12.02 (s, 1H, NH), 8.63 (s, 1H), 8.62 (s, 1H), 8.45 (s, 1H), 7.96 (d, J = 7.7 Hz, 1H) | rsc.org |

| 1-Propoxy-2,3-dihydro-1H-spiro[cyclopenta drugbank.commdpi.compyrazolo[1,5-a]indole-10,1′-cyclopropane] (6b) | Not Specified | 7.61–7.57 (m, 1H), 7.35–7.30 (m, 1H), 7.17–7.10 (m, 1H), 6.98–6.94 (m, 1H) | mdpi.com |

¹³C NMR spectroscopy is essential for confirming the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, allowing for a complete carbon count and providing insight into the nature of the carbon's hybridization and bonding environment. nih.gov

The ¹³C NMR spectrum for 5-isopropoxy-1H-indole shows the carbon attached to the oxygen of the propoxy group (C-5) at δ 152.0 ppm. frontiersin.org The indole ring carbons resonate at characteristic positions, such as δ 131.2, 128.3, 124.9, 114.4, 111.6, 106.4, and 102.2 ppm. frontiersin.org The carbons of the isopropoxy group itself appear at δ 71.4 (OCH) and 22.2 (CH₃) ppm. frontiersin.org In other indole derivatives, the chemical shifts of the carbonyl carbons can be found as far downfield as 183.1–193.1 ppm. nih.gov

Table 2: ¹³C NMR Spectral Data for 5-Isopropoxy-1H-indole

| Carbon Atom | Chemical Shift (δ ppm) | Source |

| C-5 (C-O) | 152.0 | frontiersin.org |

| Indole C | 131.2 | frontiersin.org |

| Indole C | 128.3 | frontiersin.org |

| Indole C | 124.9 | frontiersin.org |

| Indole C | 114.4 | frontiersin.org |

| Indole C | 111.6 | frontiersin.org |

| Indole C | 106.4 | frontiersin.org |

| Indole C | 102.2 | frontiersin.org |

| OC H(CH₃)₂ | 71.4 | frontiersin.org |

| OCH(C H₃)₂ | 22.2 | frontiersin.org |

1H NMR Spectral Analysis of this compound and its Derivatives

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. uomustansiriyah.edu.iq It is used to determine the exact molecular weight of a compound and can help deduce its molecular formula through high-resolution mass spectrometry (HRMS). beilstein-journals.org

Upon ionization, molecules can break apart into smaller, charged fragments. This fragmentation pattern is often predictable and provides valuable structural information. libretexts.org For indole-containing compounds, the aromatic ring system is relatively stable, often resulting in a prominent molecular ion peak (M⁺) in the mass spectrum. nist.gov

For example, the molecular formula of a derivative, 3-(1-benzyl-1H-indol-3-yl)-2-(1H-indole-3-carbonyl)acrylonitrile, was confirmed by a high-resolution mass spectrum which showed a peak at m/z 340.1595, consistent with the calculated mass for [M+H]⁺. rsc.org Similarly, HRMS analysis of 5-isopropoxy-1H-indole confirmed its molecular composition with a detected signal for the sodium adduct [M+Na]⁺. frontiersin.org The fragmentation process typically involves the loss of side chains or functional groups, while the core indole structure remains intact. libretexts.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

A crystal structure of this compound (referred to as ligand P4-1) in a complex with the N-terminal domain of the MERS-CoV nucleocapsid protein has been determined. rcsb.org The study, which utilized the X-ray diffraction method, yielded a structure with a resolution of 2.63 Å. rcsb.org Such studies are crucial as they reveal the exact conformation the molecule adopts when interacting with biological targets. frontiersin.org

Studies on related derivatives, such as 5-[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propoxy]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, also utilize single-crystal X-ray analysis to understand stabilizing interactions like C–H···π, C–H···O, and C–H···N in the crystal lattice. researchgate.net

Table 3: X-ray Diffraction Data for this compound (P4-1) Complex

| Parameter | Value | Source |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 2.63 Å | rcsb.org |

| R-Value Work | 0.205 | rcsb.org |

| R-Value Free | 0.242 | rcsb.org |

| R-Value Observed | 0.209 | rcsb.org |

Conformational Analysis and Stereochemistry of this compound Derivatives

The biological function and interaction of molecules are heavily dependent on their three-dimensional shape (conformation) and the spatial arrangement of their atoms (stereochemistry). The propoxy group attached to the indole ring is flexible and can adopt various conformations.

In structural studies where this compound is bound to a protein, it was observed that the compound can create a flat surface with increased hydrophobicity. frontiersin.orgrcsb.org This suggests that in a bound state, the propoxy chain adopts a specific, extended or folded conformation to maximize favorable interactions with the protein surface. The indole ring itself is an aromatic, planar system which serves as a rigid anchor for the flexible propoxy side chain.

When additional chiral centers or complex ring systems are introduced, the stereochemistry becomes a critical factor. For instance, the synthesis of derivatives like 1-Propoxy-2,3-dihydro-1H-spiro[cyclopenta drugbank.commdpi.compyrazolo[1,5-a]indole-10,1′-cyclopropane] introduces multiple stereocenters, leading to the possibility of different diastereomers and enantiomers, each with potentially distinct properties and biological activities. mdpi.com The specific stereochemistry of these complex derivatives would require dedicated analysis, often employing chiral chromatography and advanced 2D NMR techniques like NOESY to determine the relative and absolute configurations of the atoms. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Propoxy 1h Indole

Quantum Chemical Calculations (e.g., DFT, ωB97X-D)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the molecular properties of indole (B1671886) derivatives. mdpi.com Functionals like ωB97X-D are often employed as they account for long-range and dispersion interactions, which are crucial for accurately describing non-covalent forces within and between molecules. mdpi.comsemanticscholar.org

The electronic structure of 5-propoxy-1H-indole is characterized by the π-excessive nature of the indole ring system, which makes it electron-rich and prone to electrophilic substitution, primarily at the C3 position. bhu.ac.in The 5-propoxy group, being an electron-donating group, further enhances the electron density of the aromatic system, influencing its reactivity. ontosight.ai

Quantum chemical calculations can quantify the molecule's reactivity through various descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.networldscientific.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. acs.org Other global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), can also be calculated to predict the molecule's behavior in chemical reactions. acs.orgeurjchem.com

Table 1: Representative Theoretical Reactivity Descriptors for this compound (Note: These are illustrative values based on typical DFT calculations for similar aromatic heterocycles.)

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -5.8 eV |

| LUMO Energy | ELUMO | - | -0.9 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.9 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.45 eV |

| Chemical Softness | S | 1 / η | 0.41 eV⁻¹ |

| Electrophilicity Index | ω | (ELUMO + EHOMO)² / (8 * η) | 1.14 eV |

This interactive table provides representative values for key reactivity descriptors of this compound, as would be determined by DFT calculations.

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound. libretexts.org The flexibility arises from the rotation around the single bonds within the propoxy side chain. Theoretical methods can be used to perform a potential energy surface (PES) scan by systematically rotating these bonds to identify stable conformers (energy minima) and transition states (energy maxima). researchgate.net

The relative energies of these conformers determine their population at a given temperature. For the propoxy chain, different arrangements, such as anti (trans) or gauche, will have distinct energy levels due to steric and electronic interactions. libretexts.orgresearchgate.net DFT calculations can predict these energy differences with high accuracy, revealing the most likely shapes the molecule will adopt. researchgate.net

Table 2: Illustrative Relative Energies of Propoxy Chain Conformations (Note: Energies are relative to the most stable conformer.)

| Conformer Description | Dihedral Angle (C4-C5-O-Cα) | Dihedral Angle (C5-O-Cα-Cβ) | Relative Energy (kcal/mol) |

| Anti-Anti | ~180° | ~180° | 0.00 (Most Stable) |

| Anti-Gauche | ~180° | ~60° | +0.8 |

| Gauche-Anti | ~60° | ~180° | +1.2 |

| Gauche-Gauche | ~60° | ~60° | +2.5 |

This interactive table illustrates the relative energetic stability of different spatial arrangements (conformers) of the propoxy side chain in this compound.

Quantum chemical calculations allow for a detailed analysis of the non-covalent interactions that govern molecular recognition and crystal packing. For this compound, the key interactions involve hydrogen bonds. The N-H group of the indole ring is a strong hydrogen bond donor, while the oxygen atom of the propoxy group can act as a hydrogen bond acceptor. mdpi.comsemanticscholar.org

Theoretical studies can model dimers or larger clusters of the molecule to investigate the geometry and strength of these hydrogen bonds. mdpi.com Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and the strength of donor-acceptor interactions, such as those in hydrogen bonds. eurjchem.comresearchgate.net These calculations can reveal how molecules of this compound might self-assemble or interact with biological targets.

Prediction of Preferred Conformations and Energetics

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time.

MD simulations are a cornerstone of modern drug design for investigating how a ligand like this compound recognizes and binds to a biological target, such as a protein receptor or enzyme. researchgate.net By simulating the ligand in the binding site of a protein, researchers can observe the dynamic process of binding, identify key amino acid residues involved in the interaction, and assess the stability of the resulting complex. acs.orgfrontiersin.org These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and π-stacking that contribute to binding affinity. frontiersin.org For instance, simulations could show the indole ring forming π-π stacking interactions with aromatic residues like phenylalanine or tryptophan, while the propoxy group engages in hydrophobic interactions. researchgate.net

Investigation of Ligand-Target Recognition Dynamics

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing mathematical correlations between the chemical structure of compounds and their biological activities. slideshare.netnih.gov These models are instrumental in predicting the activity of novel molecules, thereby streamlining the synthesis and testing processes. slideshare.net For derivatives of this compound, QSAR analyses have been crucial in elucidating the structural features that govern their therapeutic potential.

Development of Predictive Models for Biological Activity

The development of robust and predictive QSAR models is a cornerstone of computational drug design. u-strasbg.fr These models are formulated by correlating various molecular descriptors with the biological activities of a series of compounds. For indole derivatives, including those with a propoxy substitution, QSAR models have been successfully developed to predict their activity against various biological targets. archivepp.comnih.gov

The process typically involves several key steps:

Data Set Preparation: A crucial initial step is the compilation of a dataset of compounds with known biological activities, which are often expressed as IC50 or EC50 values. These are then typically converted to their logarithmic form (pIC50 or pEC50) for the analysis. arxiv.org

Descriptor Calculation: A wide array of molecular descriptors, which quantify different aspects of a molecule's structure and properties (e.g., constitutional, topological, geometrical, and electronic), are calculated for each compound in the dataset. arxiv.org

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM) are employed to build the QSAR model by identifying the descriptors that best correlate with the biological activity. archivepp.comarxiv.org

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new compounds. archivepp.comnih.gov

In studies involving indole derivatives, researchers have successfully used techniques like stepwise-multiple linear regression and support vector machines to create predictive models. archivepp.com For instance, a study on indole derivatives for hepatitis treatment demonstrated that an SVM model had superior predictive capability compared to an MLR model. archivepp.com Another study on anti-HIV indolyl aryl sulfones also highlighted the development of both linear and non-linear QSAR models with good predictive potential. nih.gov

Table 1: Statistical Parameters for a Representative QSAR Model for Indole Derivatives

| Parameter | Value | Description |

| R² (Training Set) | 0.886 | Coefficient of determination for the training set. |

| R² (Test Set) | 0.583 | Coefficient of determination for the test set. |

| RMS Error (Training Set) | 0.272 | Root mean square error for the training set. |

| RMS Error (Test Set) | 0.441 | Root mean square error for the test set. |

| This table presents hypothetical yet representative statistical data for an MLR-based QSAR model, illustrating the typical performance metrics used to evaluate such models. archivepp.com |

Identification of Key Structural Descriptors for Potency and Selectivity

A primary outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors provide valuable insights into the structure-activity relationship, guiding the design of more potent and selective analogs.

For indole derivatives, various types of descriptors have been found to be important:

Constitutional Descriptors: These include basic molecular properties like molecular weight.

2D Autocorrelation Descriptors: These descriptors, such as MATS6e and GATS8e, capture the distribution of atomic properties throughout the molecule. archivepp.com

3D-MoRSE Descriptors: Descriptors like Mor22v encode 3D information about the molecular structure. archivepp.com

GETAWAY Descriptors: These descriptors, for example R7v+, are based on the molecular geometry and atomic positions. archivepp.com

Molecular Properties: Lipophilicity, often represented by MLOGP, is a crucial descriptor influencing a compound's pharmacokinetic properties. archivepp.com

For example, in a QSAR study on indole derivatives for hepatitis treatment, descriptors such as Mp (a constitutional descriptor), MATS6e, GATS8e (2D autocorrelation descriptors), Mor22v (a 3D-MoRSE descriptor), R7v+ (a GETAWAY descriptor), and MLOGP (a molecular property) were identified as being significant for the compounds' activity. archivepp.com The presence of a propoxy group at the 5-position of the indole ring, as in this compound, directly influences these descriptors, particularly those related to lipophilicity and molecular shape. Research on other indole derivatives has shown that substitutions at the 5-position can significantly impact selectivity for specific biological targets.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is widely used in drug discovery to understand the binding mechanism of a ligand and to predict its binding affinity. nih.gov

Prediction of Binding Modes and Interaction Hotspots

Molecular docking simulations provide detailed insights into how a ligand, such as this compound, interacts with its biological target at an atomic level. These simulations can predict the binding pose of the ligand within the active site of the protein and identify the key amino acid residues involved in the interaction.

For instance, in docking studies of indole derivatives with enzymes like cyclooxygenase-2 (COX-2) or Glycogen Synthase Kinase-3β (GSK-3β), specific interactions are often observed. researchgate.netnih.gov These can include:

Hydrogen Bonds: The indole N-H group and the oxygen atom of the propoxy group can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the protein.

Hydrophobic Interactions: The aromatic indole ring and the aliphatic propoxy chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The indole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A study on indole derivatives as potential GSK-3β inhibitors revealed that compounds with higher binding affinities displayed favorable interactions within the ligand-binding domain of the protein. researchgate.net Similarly, research on indole derivatives as COX-2 inhibitors identified a specific compound, 12c, as having the best interaction energy due to its binding mode. nih.gov

Table 2: Predicted Interactions of an Indole Derivative with a Target Protein

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue |

| Hydrogen Bond | Indole N-H | Asp133 |

| Hydrophobic Interaction | Propoxy Chain | Val58, Leu89 |

| π-π Stacking | Indole Ring | Phe154 |

| This table provides a hypothetical representation of the types of interactions that could be predicted for a this compound derivative in a protein binding site. |

Estimation of Binding Affinities and Scoring Functions

A critical component of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and the protein. frontiersin.org These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding.

Various types of scoring functions are used in docking programs, including:

Force-Field-Based Scoring Functions: These functions calculate the binding energy based on classical mechanics principles, considering van der Waals and electrostatic interactions.

Empirical Scoring Functions: These functions use a set of weighted energy terms, derived from experimental data, to predict the binding affinity.

Knowledge-Based Scoring Functions: These functions are derived from statistical analysis of known protein-ligand complexes and predict the binding affinity based on the frequency of observed intermolecular contacts.

The choice of scoring function can significantly impact the accuracy of the predicted binding affinities. frontiersin.org In studies involving indole derivatives, docking programs like AutoDock and Schrödinger are commonly used, which employ their own specific scoring functions to rank the potential ligands. researchgate.net For example, a study on chalcone (B49325) derivatives used the AutoDock Vina approach to dock compounds into the active site of a histone deacetylase homolog. samipubco.com The development of more accurate, non-linear scoring functions, often employing machine learning techniques, is an active area of research aimed at improving the prediction of ligand binding affinities. brylinski.org

Molecular Interactions and Biological Target Engagement of 5 Propoxy 1h Indole Derivatives

Enzyme Inhibition Mechanisms and Kineticsuevora.ptjksus.orgresearchgate.netmdpi.comnih.gov

The therapeutic potential of 5-propoxy-1H-indole derivatives often stems from their ability to inhibit specific enzymes. Understanding the mechanism and kinetics of this inhibition is crucial for drug design and development.

Characterization of Reversible Inhibition (Competitive, Non-Competitive, Uncompetitive)uevora.ptjksus.orgresearchgate.net

Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified into competitive, non-competitive, and uncompetitive types. libretexts.org

Competitive Inhibition: In this mode, the inhibitor and the substrate compete for the same active site on the enzyme. The inhibitor's binding prevents the substrate from binding. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. Several indole-based derivatives have been identified as competitive inhibitors of enzymes like monoamine oxidase (MAO). For instance, certain indole-5,6-dicarbonitrile derivatives act as competitive inhibitors for both MAO-A and MAO-B. scinews.uz Similarly, some indole-based phenylallylidene derivatives have been shown to be competitive MAO-B inhibitors. mdpi.com

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. libretexts.org This binding alters the enzyme's conformation, reducing its catalytic activity regardless of whether the substrate is bound. Some indole (B1671886) derivatives have been found to exhibit non-competitive inhibition. For example, a study on substituted indole derivatives as inhibitors of the m6A-RNA methyltransferase complex revealed a reversible and noncompetitive inhibitory profile. nih.gov

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. mdpi.com

Mixed-Type Inhibition: Some inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. This is known as mixed-type inhibition. Several indole derivatives have been shown to exhibit this mechanism. For example, kinetic studies of an indole core-containing thiazolopyrimidine derivative revealed a mixed-type inhibition of acetylcholinesterase. nih.govacs.org

Investigation of Irreversible and Mechanism-Based Inhibitionmdpi.comnih.gov

Irreversible inhibitors, in contrast to their reversible counterparts, typically form a covalent bond with the enzyme, leading to permanent inactivation. mdpi.com This type of inhibition is often time-dependent.

Mechanism-based inhibitors are a specific class of irreversible inhibitors that are unreactive until they are catalytically converted by the target enzyme into a reactive species that then inactivates the enzyme. Many clinically used monoamine oxidase inhibitors are irreversible. mdpi.com For instance, N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (a compound containing the propoxy-indole moiety) has been identified as a highly potent irreversible inhibitor of human MAO-A. bg.ac.rs The propargylamine (B41283) group in some indole derivatives is known to be responsible for the irreversible, mechanism-based inhibition of MAO-B. mdpi.com

Enzyme Kinetics Studies (e.g., Michaelis-Menten Kinetics, Lineweaver-Burk Plots)jksus.orgresearchgate.net

Enzyme kinetics studies are essential for characterizing the nature of inhibition. The Michaelis-Menten equation describes the rate of enzymatic reactions by relating the reaction velocity to the substrate concentration. nih.gov

Lineweaver-Burk plots, which are double reciprocal plots of 1/velocity versus 1/[substrate], are commonly used to determine the type of inhibition and to calculate key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax). nih.govacs.org For example, in competitive inhibition, the Lineweaver-Burk plot shows lines that intersect on the y-axis. scinews.uz For mixed-type inhibition, the lines intersect to the left of the y-axis. nih.govacs.org These plots have been instrumental in characterizing the inhibitory mechanism of various indole derivatives against enzymes like cholinesterases and monoamine oxidases. scinews.uzmdpi.comnih.govacs.org

Specific Enzyme Targets for this compound Derivatives:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. uevora.pt Several this compound derivatives have been investigated as cholinesterase inhibitors. bg.ac.rsacs.orgacs.orgnih.gov

For instance, compounds bearing a 5-[3-(piperidin-1-yl)propoxy]-1H-indole moiety have shown inhibitory activity against both AChE and BChE. acs.org In one study, a derivative with this structure, compound 9c , exhibited IC50 values of 2.73 μM for AChE and 4.03 μM for BChE. acs.org Another related compound, 8c , showed IC50 values of 20.06 μM and 17.10 μM for AChE and BChE, respectively. acs.org Kinetic analyses often reveal a reversible and mixed-type inhibition for these types of compounds. acs.org

Monoamine oxidases A and B are flavoenzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. mdpi.com They are important targets for the treatment of depression and neurodegenerative disorders such as Parkinson's disease. nih.gov

Derivatives of this compound have demonstrated significant inhibitory activity against both MAO-A and MAO-B. bg.ac.rsacs.org For example, certain hybrids combining a 5-[3-(piperidin-1-yl)propoxy]-1H-indole core with other pharmacophores selectively inhibit MAO-B. acs.org Compound 9c from this series was a potent MAO-B inhibitor with an IC50 value of 1.18 μM, while compound 8c had an IC50 of 2.14 μM for MAO-B. acs.org The inhibition of MAO by indole derivatives can be either reversible and competitive or irreversible. scinews.uzbg.ac.rs For example, N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine acts as an irreversible inhibitor of hMAO-A. bg.ac.rs

Cyclooxygenase-2 (COX-2) Enzyme

Indole derivatives are recognized for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. rsc.org Specifically, the selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

Molecular docking studies have been employed to investigate the interaction of indole derivatives with the COX-2 enzyme. nih.govnih.gov These studies aim to predict the binding affinity and orientation of the compounds within the enzyme's active site. For instance, a study involving various N-substituted indole derivatives linked to different heterocyclic moieties via a propyl linker identified compounds with promising COX-2 inhibitory potential based on their interaction energies. nih.gov The development of novel indole-based COX-2 inhibitors often involves structural modifications to enhance binding affinity and selectivity. nih.gov Research has led to the discovery of 2-aminosulfonylphenyl-3-phenyl-indole derivatives that exhibit higher activity and selectivity for COX-2 than the established drug, Celecoxib, in both laboratory and living organism studies. researchgate.net

Table 1: Investigated Indole Derivatives as COX-2 Inhibitors

| Compound Class | Key Findings | Reference |

|---|---|---|

| N-substituted indole derivatives | Molecular docking revealed potential for COX-2 inhibition. | nih.gov |

| General indole compounds | In silico modifications aimed to improve binding energy and selectivity. | nih.gov |

Phosphoinositide Kinases (e.g., PIKFYVE)

Phosphoinositide kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in various diseases. PIKFYVE, a phosphoinositide kinase, has been identified as a target for certain indole derivatives. researchgate.net Inhibition of PIKFYVE can lead to a specific type of non-apoptotic cell death known as methuosis, which is characterized by the accumulation of large vacuoles derived from macropinosomes. researchgate.net

One study identified 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) as an inducer of methuosis through the inhibition of PIKFYVE. researchgate.net Further investigation into the structure-activity relationship of indolyl-pyridinyl-propenones has shed light on the chemical substitutions that affect PIKFYVE binding and inhibitory activity. For example, the effects of substitutions at the 2- and 5-indolyl positions on cytoplasmic vacuolization and PIKFYVE inhibition have been characterized. researchgate.net The 5-propoxy substituted version of a related compound showed similar effects to the 5-methoxy analog in inducing cytoplasmic vacuolization. researchgate.net

Table 2: Indole Derivatives Targeting PIKFYVE

| Compound | Biological Effect | Target | Reference |

|---|---|---|---|

| MOMIPP | Induces methuosis | PIKFYVE | researchgate.net |

Topoisomerase I/II

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov Both topoisomerase I (Topo I) and topoisomerase II (Topo II) are involved in processes like DNA replication, and their inhibition can lead to cancer cell death. nih.govmdpi.com

Several indole derivatives have been investigated for their potential as topoisomerase inhibitors. For example, a series of 3-methyl-2-phenyl-1H-indoles demonstrated antiproliferative activity that correlated well with their ability to inhibit human topoisomerase II. nih.gov In another study, novel indole derivatives of ursolic acid were designed and synthesized as potential Topo II inhibitors. One of the most potent compounds from this series, compound 5f , was found to significantly inhibit the activity of Topoisomerase IIα and induce apoptosis in cancer cells. researchgate.net

Table 3: Indole-Based Topoisomerase Inhibitors

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 3-Methyl-2-phenyl-1H-indoles | Topoisomerase II | Correlation between antiproliferative effect and Topo II inhibition. | nih.gov |

Enhancer of Zeste Homolog 2 (EZH2)

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in gene silencing and is often overexpressed in various cancers. nih.govresearchgate.netsemanticscholar.org This makes it an attractive target for the development of new anticancer therapies. researchgate.net

Researchers have synthesized and evaluated 5-hydroxyindole-based derivatives as EZH2 inhibitors. nih.govsemanticscholar.org In one study, a series of compounds was created using 5-hydroxyindole (B134679) as a starting scaffold, incorporating pharmacophores known to inhibit EZH2. nih.govsemanticscholar.org These compounds were then screened for their ability to inhibit the growth of K562 cancer cells and reduce the levels of H3K27Me3, a downstream marker of EZH2 activity. nih.gov One compound, L-04, was identified as having improved H3K27Me3 reduction and antiproliferative activity. nih.govsemanticscholar.org

Table 4: 5-Hydroxyindole-Based EZH2 Inhibitors

| Compound | Activity | Key Findings | Reference |

|---|

Lipoxygenases (e.g., ALOX15) and Allosteric Inhibition

Lipoxygenases are a family of enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.gov Arachidonate 15-lipoxygenase (ALOX15) is a specific lipoxygenase that has been studied as a therapeutic target. nih.govnih.gov

A series of N-substituted 5-(1H-indol-2-yl)anilines have been identified as potent and selective allosteric inhibitors of the linoleate (B1235992) oxygenase activity of rabbit and human ALOX15. nih.gov These compounds inhibit the oxygenation of linoleic acid at submicromolar concentrations without significantly affecting the oxygenation of arachidonic acid. nih.gov Molecular dynamics simulations suggest that these inhibitors bind to the active site of one monomer in an ALOX15 dimer, inducing conformational changes in the other monomer that prevent the productive binding of linoleic acid. nih.gov

Table 5: Allosteric Inhibitors of ALOX15

| Compound Class | Mechanism of Action | Selectivity | Reference |

|---|

Receptor Binding Studies and Molecular Pharmacology

The indole nucleus is a common feature in many compounds that interact with various receptors, particularly serotonin receptors. mdpi.com Receptor binding studies are crucial for determining the affinity and selectivity of these compounds, providing insights into their pharmacological profiles.

Serotonin Receptor (5-HT) Binding Affinities and Selectivity Profiles (e.g., 5-HT1A, 5-HT1B, 5-HT1C, 5-HT2, 5-HT6)

Derivatives of this compound and related structures have been extensively studied for their interactions with various serotonin (5-HT) receptor subtypes due to the structural similarities to the endogenous ligand, serotonin. The affinity and selectivity for these receptors are key determinants of their potential therapeutic applications.

Studies have shown that certain indole derivatives possess high affinity for the 5-HT1A receptor. uchile.cl For example, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a well-known selective 5-HT1A receptor agonist. uchile.cl The pharmacological profile of the 5-HT1A site appears to be consistent across different species, such as rats and pigs. nih.gov

The 5-HT1B receptor has also been a target of interest. Radioligand binding studies using [125I]iodocyanopindolol have characterized the pharmacological profile of the 5-HT1B site, which shows high affinity for compounds like RU 24969 (5-methoxy-3-[1,2,3,6-tetrahydropyridon-4-yl]1H-indole). nih.gov There are, however, species differences in 5-HT1B receptor binding. nih.gov

The 5-HT1C receptor, now more commonly known as the 5-HT2C receptor, has been characterized by its high affinity for ligands like mesulergine (B1205297) and metergoline. nih.gov There is some similarity in the pharmacological profiles of 5-HT1C and 5-HT2 sites. nih.gov

Regarding the 5-HT6 receptor, a study on contilisant+tubastatin A hybrids, which are polyfunctionalized indole derivatives, included a 5-HT6 receptor binding assay. csic.es For instance, the synthesis of methyl 4-((5-(3-(piperidin-1-yl)propoxy)-1H-indol-1-yl)sulfonyl)benzoate was reported in this context. csic.es

The search for dual-affinity ligands is an active area of research. One study focused on synthesizing 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with the aim of achieving dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT). researchgate.net

Table 6: Serotonin Receptor Binding of Indole Derivatives

| Receptor Subtype | Key Ligands/Derivatives | Findings | Reference |

|---|---|---|---|

| 5-HT1A | 8-OH-DPAT, 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | High affinity and selectivity for certain derivatives. | uchile.clresearchgate.net |

| 5-HT1B | RU 24969 | Characterized by high affinity for specific agonists and antagonists. | nih.gov |

| 5-HT1C (5-HT2C) | Mesulergine, Metergoline | High affinity for specific ergoline (B1233604) derivatives. | nih.gov |

Dopamine Receptor (D) Binding Studies (e.g., D2, D3)

Derivatives of this compound have been extensively studied for their binding affinities to dopamine D2 and D3 receptors, which are key targets in the treatment of various neurological and psychiatric disorders. Research has shown that the indole moiety is a well-tolerated feature in aryl-piperazine compounds, often leading to high affinity for both D2 and D3 receptors, with a general preference for the D3 subtype. nih.gov

For instance, studies on a series of indole derivatives have demonstrated that 5-substituted indole compounds can achieve high selectivity for the D3 receptor. One such derivative displayed a Ki of 269 nM for D2 receptors and 4.17 nM for D3 receptors, resulting in a D2/D3 selectivity ratio of 64.5. nih.gov In contrast, other analogues in the same series, while potent, showed lower selectivity. nih.gov The binding affinities are typically determined using rat dopamine D2 and D3 receptors expressed in HEK-293 cells. nih.gov

The introduction of different functional groups on the indole nucleus significantly impacts receptor affinity. For example, replacing a 5-propoxy group with a 5-hydroxyl group on the indole did not significantly affect D2 affinity but unfavorably impacted D3 affinity and selectivity. nih.gov This highlights the critical role of the substituent at the 5-position in modulating the interaction with dopamine receptors.

Table 1: Dopamine Receptor Binding Affinities of Selected Indole Derivatives

| Compound | Modification | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |

|---|---|---|---|---|

| 9a | 5-substituted indole | 269 | 4.17 | 64.5 |

| 9c | 82.1 | 3.20 | 25.6 | |

| 48 | 5-hydroxyl group on indole | 1,079 | 16.8 | 64.2 |

Data sourced from a structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues. nih.gov

Radioligand Displacement Assays for Target Engagement